molecular formula C24H20N2OS B304427 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile

Cat. No. B304427
M. Wt: 384.5 g/mol
InChI Key: RRIULWLLIWLJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of nicotinonitrile derivatives, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has not been fully elucidated. However, it is believed that the compound interacts with metal ions through coordination of the sulfur atom to the metal center. This results in a change in the fluorescence properties of the compound, which can be used to detect the presence of the metal ion.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile. However, studies have shown that the compound is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is its high selectivity for certain metal ions. This makes it a useful tool for the detection and quantification of these ions in complex biological samples. However, the compound's relatively low fluorescence quantum yield and limited solubility in aqueous solutions can be limiting factors in some experiments.

Future Directions

There are several potential future directions for research on 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile. These include:
1. Development of new synthetic methods for the compound that are more efficient and scalable.
2. Investigation of the compound's potential as a catalyst in organic synthesis.
3. Exploration of the compound's interactions with other biomolecules, such as proteins and nucleic acids.
4. Development of new applications for the compound in the field of bioimaging and biosensing.
5. Investigation of the compound's potential as a therapeutic agent for the treatment of certain diseases.
In conclusion, 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile is a promising compound that has shown potential for a range of scientific research applications. Further research is needed to fully elucidate its mechanism of action and explore its potential in new areas of research.

Synthesis Methods

The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has been described in several research articles. The most commonly used method involves the reaction of 4,5,6-trimethyl-2-nitropyridine with 2-(9H-fluoren-2-yl)acetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with sodium sulfide to yield the final product.

Scientific Research Applications

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of metal ions. Other potential applications include its use as a catalyst in organic synthesis and as a building block for the synthesis of other bioactive compounds.

properties

Product Name

2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile

Molecular Formula

C24H20N2OS

Molecular Weight

384.5 g/mol

IUPAC Name

2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-4,5,6-trimethylpyridine-3-carbonitrile

InChI

InChI=1S/C24H20N2OS/c1-14-15(2)22(12-25)24(26-16(14)3)28-13-23(27)18-8-9-21-19(11-18)10-17-6-4-5-7-20(17)21/h4-9,11H,10,13H2,1-3H3

InChI Key

RRIULWLLIWLJEK-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=C1C)C#N)SCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C#N)C

Origin of Product

United States

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